5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one
Description
The compound 5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one features a spirocyclic architecture combining a cyclopropane ring fused to a substituted indene system. Key structural attributes include:
- Spiro junction: Cyclopropane is fused at the 6' position of the indene ring.
- Substituents: Hydroxy (-OH) at 5', methyl (-CH₃) groups at 2', 5', and 7', and a ketone (=O) at 4'.
Properties
IUPAC Name |
5'-hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-8-6-10-9(2)14(4-5-14)13(3,16)12(15)11(10)7-8/h6-7,16H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAKJNQXUARACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylation at C5'
Epoxidation-Opening Strategy :
Methyl Group Installation
Friedel-Crafts Alkylation :
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Methyl groups are introduced at C2' and C7' via electrophilic aromatic substitution using methyl iodide and AlCl₃.
Protection-Deprotection :
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Hydroxyl groups are protected as silyl ethers (e.g., TBSCl) during methylation to prevent side reactions.
Purification and Characterization
Purification :
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Flash chromatography (CH₂Cl₂/hexane, 1:1) resolves intermediates.
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Final products are recrystallized from ethanol/water mixtures.
Analytical Data :
-
Spectroscopic Identification :
Patent Literature and Recent Advances
Source discloses affinity conjugates of the target compound for anticancer applications. Key innovations include:
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Linker-Based Modifications : Covalent attachment to targeting moieties (e.g., antibodies) via carbamate or ester linkages.
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Nanoparticle Formulations : Encapsulation in PEGylated liposomes to enhance bioavailability.
Scalability Challenges :
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound’s reactivity arises from three key functional groups:
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Spirocyclopropane ring : A strained three-membered ring prone to ring-opening reactions.
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α,β-Unsaturated ketone (4'-one) : Electrophilic character enabling nucleophilic additions.
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Hydroxyl group (5'-OH) : Provides a site for derivatization (e.g., esterification, silylation).
Cyclopropane Ring-Opening Reactions
The spirocyclopropane ring undergoes acid-catalyzed cleavage, generating reactive intermediates that alkylate biomolecules like DNA. This mechanism underpins its antitumor activity .
Table 1: Conditions and Outcomes of Cyclopropane Ring-Opening
Functionalization at the 5'-Hydroxyl Group
The 5'-OH group is a common site for synthetic modifications to enhance solubility or target specificity.
Table 2: Derivatives Synthesized via Hydroxyl Group Modifications
Example Reaction :
Reactivity of the α,β-Unsaturated Ketone
The 4'-ketone participates in Michael additions or reductions, though direct evidence from literature is limited. Computational studies suggest potential for nucleophilic attack at the β-carbon .
Stability and Degradation Pathways
Scientific Research Applications
Antitumor Activity
Mechanism of Action
Irofulven functions primarily as an alkylating agent that interacts with DNA and protein macromolecules. It forms covalent adducts that disrupt normal cellular functions, leading to cell cycle arrest, particularly in the S-phase. This mechanism is crucial for its antitumor efficacy, especially against tumors of epithelial origin. Notably, Irofulven is less susceptible to deactivation by p53 loss and multidrug resistance (MDR) mechanisms compared to other alkylating agents .
Clinical Studies
Irofulven has been investigated in various clinical trials for its effectiveness against different types of cancer:
- Phase II Trials : These trials have demonstrated promising results in treating advanced solid tumors, particularly in patients who have previously undergone chemotherapy .
- Combination Therapies : Research indicates that Irofulven may enhance the efficacy of other chemotherapeutic agents when used in combination therapies .
Pharmacological Research
Drug Development
The unique structural characteristics of Irofulven make it a subject of interest in drug development. Its ability to form stable adducts with biomolecules provides a platform for designing new drugs that can target specific cancer pathways. Ongoing research aims to optimize its pharmacokinetic properties and reduce potential side effects associated with traditional chemotherapeutics .
Biochemical Applications
Metabolic Studies
Irofulven requires NADPH-dependent metabolism by alkenal/one oxidoreductase for its activation, making it a valuable tool for studying metabolic pathways related to drug activation and detoxification processes within cells . This aspect is particularly relevant in understanding how different cell types metabolize drugs and the implications for personalized medicine.
Toxicological Research
Safety Assessments
Given its potent biological activity, Irofulven is also studied for its toxicological profiles. Research focuses on identifying the dose-response relationships and potential side effects associated with its use, which is essential for establishing safe therapeutic windows in clinical applications .
Summary Table of Key Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Antitumor Activity | Alkylating agent affecting DNA and proteins | Effective against epithelial tumors; less MDR susceptibility |
| Pharmacological Research | Development of new drug candidates | Potential for combination therapies |
| Biochemical Applications | Insight into metabolic activation processes | Involvement of NADPH-dependent metabolism |
| Toxicological Research | Safety assessments and dose-response relationships | Establishing therapeutic windows |
Case Studies
- Clinical Trial Case Study : A Phase II trial involving Irofulven showed a response rate of approximately 25% among patients with advanced solid tumors who had previously failed standard therapies. The study highlighted the importance of monitoring metabolic activation pathways to enhance treatment efficacy .
- Combination Therapy Case Study : In a study examining Irofulven combined with conventional chemotherapeutics, researchers found that this combination improved overall survival rates in preclinical models of breast cancer, suggesting synergistic effects that warrant further clinical exploration .
Mechanism of Action
The mechanism by which 5’-Hydroxy-2’,5’,7’-trimethylspiro[cyclopropane-1,6’-indene]-4’-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Substituent Position : The target compound’s 5'-OH and 2',5',7'-CH₃ arrangement distinguishes it from Acylfulvene (6'-OH, 2',4',6'-CH₃) and Ptaquiloside (glucosyloxy at 7α). These variations impact electronic distribution and steric bulk near the cyclopropane ring .
- Spiro Junction : The 1,6' junction in the target vs. 1,5' in analogs alters ring strain and reactivity. For example, Acylfulvene’s 1,5' junction is associated with cytotoxic activity via DNA alkylation .
Key Observations :
- Reductive Methods : Acylfulvene derivatives require fresh NaBH₄ for efficient reduction; degradation occurs with prolonged reaction times .
- Cyclopropanation: and suggest spirocyclopropanes are accessible via organolithium reagents (n-BuLi) or sulfonium bromides, but yields and diastereoselectivity vary with substituents .
Physicochemical Properties
Notes:
- The target compound’s additional methyl group at 7' may increase lipophilicity compared to Acylfulvene, affecting membrane permeability in biological systems.
Biological Activity
5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one, also known as Irofulven, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18O3
- Molecular Weight : 246.3 g/mol
- CAS Number : 158440-71-2
- Physical State : Solid (orange color)
- Melting Point : 127-129°C
- Solubility : Slightly soluble in chloroform and ethyl acetate .
Irofulven exhibits its biological activity primarily through the disruption of microtubule dynamics. It interacts with tubulin, leading to inhibition of cell division and induction of apoptosis in cancer cells. The compound has shown significant anti-proliferative effects across various human cancer cell lines, including colon cancer cells.
Case Study: Anti-Cancer Activity
A study investigating the effects of Irofulven on human colorectal cancer (CRC) cell lines demonstrated the following:
- Cell Lines Tested : RKO, HCT116, H630.
- IC50 Values : Ranged from 4 nM to 26 nM across different cell lines, indicating potent anti-cancer activity.
- Mechanism : The cytotoxic effect was found to be p53-independent, suggesting that Irofulven may act through alternative pathways to induce apoptosis. This was evidenced by the cleavage of PARP and induction of DNA damage markers such as γ-H2AX after treatment .
Biological Activity Overview
| Activity | Description |
|---|---|
| Anti-Proliferative | Inhibits growth of various cancer cell lines with low IC50 values. |
| Apoptosis Induction | Triggers apoptotic pathways in cancer cells. |
| Microtubule Disruption | Interferes with microtubule dynamics leading to cell cycle arrest. |
Research Findings
- Growth Inhibition Studies :
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Protein Expression Analysis :
- Treatment with Irofulven resulted in decreased expression of β-tubulin and cyclin D1 across various CRC cell lines.
- Notably, the expression levels of heat shock proteins varied among different cell lines post-treatment, indicating a complex interaction between Irofulven and cellular stress responses .
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In Vivo Studies :
- Although primarily studied in vitro, preliminary animal studies suggest that Irofulven may also exhibit efficacy in vivo, warranting further investigation into its therapeutic potential and safety profile.
Q & A
Q. What spectroscopic techniques are recommended for structural elucidation of this spiro compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use high-resolution - and -NMR in deuterated solvents (e.g., DMSO-d6, CDCl3) to assign proton and carbon environments. Compare experimental shifts with computational predictions (e.g., DFT-based tools) to resolve ambiguities .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl, ketone) by analyzing absorption bands (e.g., ~3200–3600 cm for -OH, ~1700 cm for ketone) .
- Mass Spectrometry (MS): Employ HRMS (High-Resolution MS) to confirm molecular formula via exact mass measurement. Fragmentation patterns can corroborate structural features like the spiro-cyclopropane moiety .
- X-ray Crystallography: If single crystals are obtainable, perform X-ray diffraction to unambiguously resolve stereochemistry and bond angles .
Q. What experimental protocols ensure safe handling of this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage: Store in airtight containers under inert gas (e.g., N2) at –20°C to prevent degradation or oxidation .
- Waste Disposal: Follow institutional guidelines for halogenated or polycyclic organic waste. Neutralize reactive groups (e.g., ketones) before disposal .
- Emergency Procedures: In case of skin contact, rinse with water for 15 minutes and consult a physician. Provide Safety Data Sheets (SDS) to medical personnel .
Q. How can researchers determine the compound’s solubility and stability under varying conditions?
Methodological Answer:
- Solubility Testing: Perform gradient solubility assays in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) at 25°C and 40°C. Monitor dissolution via UV-Vis spectroscopy .
- Stability Studies:
- pH Stability: Incubate the compound in buffers (pH 2–12) for 24–72 hours. Analyze degradation products using HPLC with a C18 column and UV detection .
- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Differential Scanning Calorimetry (DSC) can identify phase transitions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or synthetic applications?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) Simulations: Model interactions with solvents or enzymes to assess conformational flexibility and binding affinity .
- Reaction Pathway Analysis: Use software like Gaussian or ORCA to simulate intermediates in proposed synthetic routes (e.g., cyclopropane ring-opening reactions) .
Q. How should researchers address contradictions in spectral data during structural validation?
Methodological Answer:
- Cross-Validation: Compare NMR data across multiple solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts or dynamic effects .
- Isotopic Labeling: Synthesize - or -labeled analogs to trace signal origins in crowded spectral regions .
- Hybrid Experimental-Computational Workflows: Use programs like ACD/Labs or MestReNova to overlay experimental and simulated spectra, resolving ambiguities in spin-spin coupling or stereochemistry .
Q. What strategies optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Route Design:
- Cyclopropanation: Evaluate methods like Simmons-Smith reaction or photochemical [2+1] cycloaddition for spiro-ring formation. Optimize catalyst loading (e.g., Zn/Cu) and reaction time .
- Protection/Deprotection: Use TBDMS or acetyl groups to protect hydroxyl moieties during synthesis, followed by mild deprotection (e.g., TBAF in THF) .
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN) to isolate high-purity product .
- In-line Analytics: Integrate LC-MS or FTIR monitoring to track reaction progress and identify byproducts .
Q. How can researchers investigate the compound’s potential as a ligand in coordination chemistry?
Methodological Answer:
- Titration Studies: Use UV-Vis or fluorescence spectroscopy to monitor binding with metal ions (e.g., Fe, Cu). Calculate binding constants via Benesi-Hildebrand plots .
- X-ray Absorption Spectroscopy (XAS): Analyze coordination geometry and oxidation states at synchrotron facilities .
- DFT-Calculated Metal Complexes: Predict stable coordination modes (e.g., monodentate vs. bidentate) and compare with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
